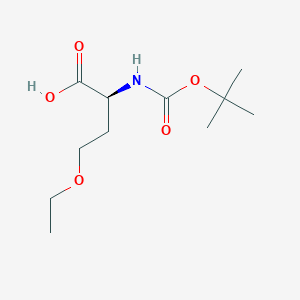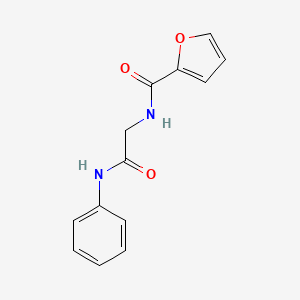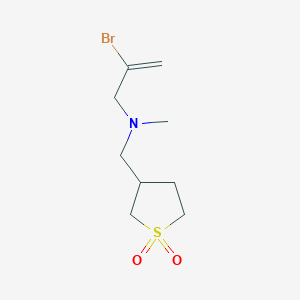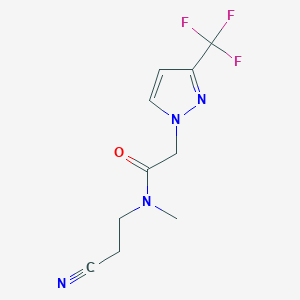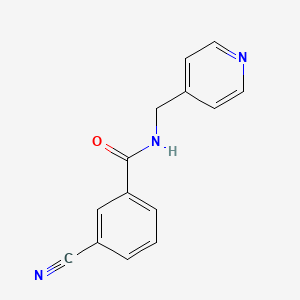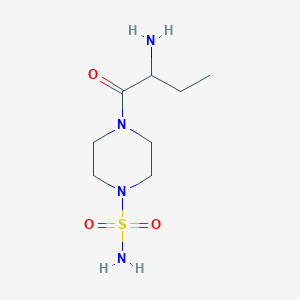![molecular formula C8H16N2 B14904173 (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-2-azabicyclo[211]hexan-3-yl)methanamine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine typically involves the construction of the bicyclic framework followed by functionalization. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
2-Azabicyclo[3.2.1]octanes: These compounds have a larger bicyclic framework and are used in drug discovery.
3-Azabicyclo[3.1.0]hexanes: These compounds are conformationally constrained and have diverse biological activities.
Uniqueness
(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its compact and rigid framework allows for precise interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2-ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine |
InChI |
InChI=1S/C8H16N2/c1-2-10-7-3-6(4-7)8(10)5-9/h6-8H,2-5,9H2,1H3 |
InChI Key |
JGZPQTXIRQOBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CC(C2)C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




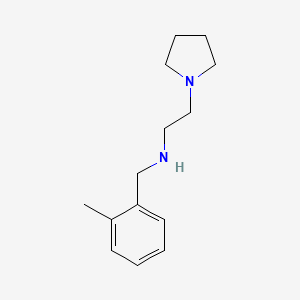

![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)

